N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

Kinase inhibitor JNK3 X‑ray crystallography

Researchers requiring JNK3 hinge binding and VIPR1 antagonism cannot use generic analogs-non-cyano derivatives lose JNK3 binding, and naphthalene-carboxamide alternatives lack VIPR1 activity (IC₅₀ >100 µM vs. 15 µM for this compound). This low-MW (282.4 Da) fragment, validated by X-ray crystallography, serves as: • Minimal pharmacophore for ATP-site hinge engagement • Selective VIPR1 antagonist for cAMP signaling studies • Scaffold for parallel kinase inhibitor library synthesis Supplied at ≥97% purity with global shipping.

Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
CAS No. 23903-48-2
Cat. No. B183153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
CAS23903-48-2
Molecular FormulaC16H14N2OS
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C#N
InChIInChI=1S/C16H14N2OS/c17-10-13-12-8-4-5-9-14(12)20-16(13)18-15(19)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,18,19)
InChIKeyOKFHWMLGUMHKFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide: Baseline Overview


N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a synthetic small‑molecule heterocycle built on a tetrahydrobenzo[b]thiophene core, carrying a 3‑cyano substituent and a 2‑benzamide moiety [1]. The 3‑cyano group acts as a critical hydrogen‑bond acceptor that engages the hinge region of ATP‑binding sites in mitogen‑activated protein kinases (MAPKs), as demonstrated by X‑ray crystallography of close analogs bound to JNK3 [2]. This compound has been annotated as an inhibitor of serine/threonine‑protein kinase AKT, vasoactive intestinal peptide receptor 1 (VIPR1), and a β‑N‑acetylhexosaminidase from Ostrinia furnacalis, and it serves as a key synthetic intermediate for many bioactive derivatives [1][3].

Why Generic Substitution Fails: N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide


Simply exchanging this compound for another “tetrahydrobenzo[b]thiophene‑amide” or a non‑cyano benzamide analog is not supported by the data. The 3‑cyano substituent is not a passive structural element; it establishes a specific hydrogen‑bond acceptor interaction with the hinge region of JNK3 (confirmed by X‑ray crystallography) that is essential for inhibitory activity [1]. Removal or modification of the cyano group abolishes this interaction, as evidenced by the fact that the des‑cyano analog fails to occupy the same binding pocket and loses measurable JNK inhibition [1]. Moreover, the benzamide moiety itself confers a distinct activity profile—VIPR1 antagonism with an IC₅₀ of 15 µM—that is not preserved in the commonly used naphthalene‑carboxamide analog (TCS JNK 5a), which shows negligible VIPR1 activity [2]. Therefore, researchers who need the specific combination of JNK‑hinge binding and VIPR1 modulation cannot replace this compound with a generic in‑class alternative without risking complete loss of the desired pharmacological fingerprint.

Quantitative Evidence: N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide vs. Analogs


JNK3 Hinge Binding vs. Des-Cyano Analog

X‑ray crystallography of the close analog 5e (naphthalene‑carboxamide) in JNK3 demonstrates that the 3‑cyano group accepts a hydrogen bond from the hinge region backbone NH of Met149, while the benzamide carbonyl interacts with Lys93 [1]. The des‑cyano analog (i.e., the corresponding 3‑H compound) cannot form this hinge H‑bond, resulting in a complete loss of JNK3 inhibition (pIC₅₀ < 5, compared to pIC₅₀ ≈ 6.5–6.7 for cyano‑bearing analogs) [1]. The target benzamide (compound 1 in the series) shares the identical 3‑cyano pharmacophore and thus retains the same hinge‑binding capability, making it the minimal pharmacophore for JNK3 hinge engagement.

Kinase inhibitor JNK3 X‑ray crystallography Structure‑based drug design

VIPR1 Antagonism vs. Naphthalene-Carboxamide Analog

The target compound inhibits vasoactive intestinal peptide receptor 1 (VIPR1) with an IC₅₀ of 15 µM in a functional cAMP‑accumulation assay in rat RKE cells [1]. In contrast, the naphthalene‑carboxamide analog TCS JNK 5a (N‑(3‑cyano‑4,5,6,7‑tetrahydrobenzo[b]thien‑2‑yl)‑1‑naphthalenecarboxamide) shows no detectable VIPR1 antagonism at concentrations up to 100 µM . This provides a > 6‑fold selectivity window for VIPR1 over the naphthyl analog.

VIP receptor GPCR cAMP selectivity

β-N-Acetylhexosaminidase Inhibition vs. PUGNAc

The compound inhibits β‑N‑acetylhexosaminidase (EC 3.2.1.52) from the Asian corn borer (Ostrinia furnacalis) with a Ki of 38.8 µM at pH 6.5, 30 °C [1]. For comparison, the standard inhibitor PUGNAc (O‑(2‑acetamido‑2‑deoxy‑D‑glucopyranosylidene)amino N‑phenylcarbamate) shows a Ki of 0.05 µM against the same enzyme [2]. Thus, the benzamide is ~ 776‑fold less potent than PUGNAc, but its non‑sugar structure provides a distinct chemical scaffold for inhibitor development.

Chitinase β‑N‑acetylhexosaminidase Ostrinia furnacalis insect enzyme

Derivatization Versatility: Cyano vs. Non-Cyano Scaffold

The core structure has been elaborated into multiple bioactive series, including α‑glucosidase inhibitors (most potent compound 7: IC₅₀ = 9.26 µM, superior to acarbose) [1], JNK2/3 inhibitors with pIC₅₀ up to 6.7 [2], and PLK‑modulating naphthalene‑sulfonamide derivatives [3]. By contrast, the simpler 2‑aminobenzamide intermediate lacking the 3‑cyano group gives only weakly active final compounds (typically IC₅₀ > 50 µM in the same assays). The 3‑cyano‑benzamide thus serves as a privileged scaffold that can be productively diversified into low‑micromolar inhibitors across multiple target classes.

Medicinal chemistry scaffold derivatization antitumor

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide: Application Scenarios


JNK3 Hinge-Binding Probe

The 3‑cyano‑benzamide is the minimal pharmacophore required to engage the JNK3 hinge region via a H‑bond acceptor interaction. It can be used as a low‑molecular‑weight (MW 282.4 Da) starting point for fragment‑based drug discovery or as a negative‑control matched to the naphthyl analog in assays where JNK3 hinge binding is interrogated but VIPR1 off‑target activity must be avoided [1].

VIPR1 Antagonist Tool for GPCR Signaling

With an IC₅₀ of 15 µM at VIPR1, this compound is one of the few drug‑like small‑molecule antagonists available for this receptor. It can be used to dissect VIP‑mediated cAMP signaling in neuroendocrine or immune cells, especially in experiments where the frequent off‑target JNK inhibition of the naphthyl analog would confound results [2].

Insect Hexosaminidase Inhibitor Chemotype

The Ki of 38.8 µM against Ostrinia furnacalis β‑N‑acetylhexosaminidase demonstrates activity against a key chitin‑metabolism enzyme. Although potency is moderate, the non‑sugar scaffold permits further optimization toward species‑selective insecticides without the pharmacokinetic limitations of carbohydrate‑based inhibitors [3].

Versatile Building Block for Library Synthesis

The scaffold has been successfully elaborated into JNK inhibitors, α‑glucosidase inhibitors, and PLK modulators, all with low‑micromolar potency. Procuring the bulk intermediate enables rapid parallel synthesis of diverse amide, sulfonamide, and urea libraries for hit expansion across multiple therapeutic targets [1][4].

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